(3-methyl-3H-diazirin-3-yl)-acetic acid
Overview
Description
(3-methyl-3H-diazirin-3-yl)-acetic acid is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.10. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of (3-methyl-3H-diazirin-3-yl)-acetic acid, also known as 3-(3-Methyl-3H-diazirine-3-yl)propionic acid (3MDZ), is the active site of human SIRT1 . SIRT1 is a member of the sirtuin family of proteins, which are known to regulate important biological pathways in bacteria, archaea, and eukaryotes .
Mode of Action
3MDZ operates by binding to the active site of human SIRT1 and inhibiting its activity . The compound generates a reactive carbene intermediate that can covalently modify amino acid residues in proteins, including lysine, arginine, and histidine . This modification can be identified and analyzed by various biochemical methods .
Biochemical Pathways
The inhibition of SIRT1 by 3MDZ affects the deacetylation of histone H3 . Histone deacetylation is a critical process in the regulation of gene expression. By inhibiting SIRT1, 3MDZ can alter the expression of genes regulated by this protein, leading to various downstream effects.
Pharmacokinetics
The compound’s chemical properties, such as its molecular weight (12813 g/mol) and density (138 g/cm3), suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of SIRT1 by 3MDZ leads to cell death by deacylating histone H3 . This suggests that 3MDZ could potentially be used in cancer research as a means of inducing cell death in cancer cells .
Action Environment
The action of 3MDZ is likely influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at temperatures below -15°C Additionally, the efficacy of 3MDZ may be influenced by the presence of other molecules in the cellular environment that could interact with the compound or its targets
Biochemical Analysis
Biochemical Properties
The reactive carbene intermediate generated by (3-methyl-3H-diazirin-3-yl)-acetic acid can covalently modify amino acid residues in proteins, including lysine, arginine, and histidine . These modifications can be identified and analyzed by various biochemical methods . Diazirines, like this compound, are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves the generation of a reactive carbene intermediate upon irradiation with ultraviolet light . This carbene can insert into various C−H, N−H, and O−H bonds, leading to covalent modification of proteins and other biomolecules . These modifications can alter the function of these molecules, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolism .
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-4(5-6-4)2-3(7)8/h2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJXSJIJTWBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294415 | |
Record name | 3-Methyl-3H-diazirine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16297-95-3 | |
Record name | 3-Methyl-3H-diazirine-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16297-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3H-diazirine-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methyl-3H-diazirin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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